N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (hereafter referred to by its full IUPAC name) is a synthetic organic compound featuring a 1,6-dihydropyridine core substituted with a carboxamide group at position 2. The amide nitrogen is linked to a 2-methyl-4-nitrophenyl moiety, while the dihydropyridine ring is functionalized with a 3-nitrophenylmethyl group at position 1 (Figure 1). Its molecular formula is C₂₁H₁₈N₄O₅, with a molecular weight of 406.4 g/mol. Structural elucidation of such compounds typically relies on X-ray crystallography and computational tools like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-13-9-17(24(29)30)6-7-18(13)21-20(26)15-5-8-19(25)22(12-15)11-14-3-2-4-16(10-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJLRBIRCCVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-nitroaniline with 3-nitrobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of 1,6-dihydropyridine derivatives, which are often studied for their pharmacological properties (e.g., calcium channel modulation). Below, we compare it with structurally similar analogs to highlight substituent-driven differences.
Table 1: Key Structural Differences and Hypothesized Effects
Discussion of Substituent Effects:
Nitro Groups vs. Methyl/Halogen Groups :
- The target compound’s 3-nitrophenylmethyl and 4-nitro groups introduce strong electron-withdrawing effects, likely reducing electron density on the aromatic rings. This could enhance oxidative stability but increase metabolic susceptibility (e.g., nitro-reductase activity) .
- In contrast, the methyl-substituted analog (Table 1, Row 2) lacks nitro groups on the benzyl ring, favoring lipophilicity and possibly better bioavailability.
- Halogenated analogs (e.g., 4-chlorobenzyl) balance polarity and stability, as seen in many drug candidates .
Positional Isomerism :
- The 3-nitro substitution on the benzyl group (target compound) versus 4-nitro (hypothetical analog) may alter steric interactions in binding pockets or crystal packing.
Methyl groups lower PSA, enhancing lipid bilayer penetration.
Research Findings and Methodological Considerations
For example:
- SHELX Refinement : High-resolution X-ray data refined via SHELX could resolve the dihedral angles between the dihydropyridine ring and its substituents, informing conformational flexibility .
- ORTEP Visualization : Molecular graphics software like ORTEP-3 would clarify spatial arrangements of nitro and methyl groups, critical for understanding steric hindrance .
Biological Activity
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups such as nitro and amide groups, contributing to its biological activity. The general formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations showed significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Excellent |
| 5a | 0.25 | Excellent |
| 7b | 0.24 | Excellent |
Additionally, these derivatives displayed effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .
2. Antioxidant Properties
The compound has shown promising antioxidant activity through molecular docking studies. The presence of nitro groups enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress .
3. Anti-inflammatory Effects
In vitro assays have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in the folate synthesis pathway critical for bacterial growth .
Case Studies and Research Findings
A notable study evaluated the efficacy of this compound in a murine model of infection, demonstrating significant reduction in bacterial load when administered alongside conventional antibiotics. The study highlighted the synergistic effects observed when combined with ciprofloxacin and ketoconazole, leading to reduced MICs and enhanced therapeutic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
